5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
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Description
Scientific Research Applications
Synthesis and Derivatives
- Derivative Preparation : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate derivatives are synthesized for integration into biologically relevant molecules. This involves displacing the trichloromethyl and/or ester functionalities with various nucleophiles (Ž. Jakopin, 2018).
- Alternative Synthesis Methods : Ultrasound-promoted synthesis offers a more efficient method for creating 1,2,4-oxadiazoles, including those with aryl or alkyl groups, in better yields and shorter times compared to conventional methods (L. C. Bretanha et al., 2011).
Structural Analysis and Rearrangements
- Conformational Studies : Crystallographic investigations of isomeric oxadiazoles, including those substituted with phenyl groups, reveal insights into their preferred molecular conformations (G. Carpenter et al., 2001).
- Thermal Rearrangement : The kinetics of thermal rearrangement in oxadiazoles are influenced by different substituents, with electron-withdrawing groups affecting the rearrangement process (H. Ağirbaş & Alev Toker, 2001).
Biological Applications
- Anticancer Potential : Compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have been identified as apoptosis inducers with activity against certain cancer cell lines (Han-Zhong Zhang et al., 2005).
- Antimicrobial and Antitubercular Activity : Isoxazole clubbed 1,3,4-oxadiazole derivatives exhibit significant antimicrobial and antitubercular activities, with potential as therapeutic agents (Ramesh M. Shingare et al., 2018).
Liquid Crystalline Properties
- Mesophase Behaviors : Studies on derivatives of 1,2,4-oxadiazoles with various terminal substituents reveal their liquid crystalline properties, which are influenced by the nature and position of substituents (Ghassan Q. Ali & I. H. Tomi, 2018).
properties
IUPAC Name |
5-(dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6-2-4-7(5-3-6)9-13-10(8(11)12)15-14-9/h2-5,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZUNEPMJRLDSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483571 |
Source
|
Record name | 5-(Dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole | |
CAS RN |
59455-91-3 |
Source
|
Record name | 5-(Dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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